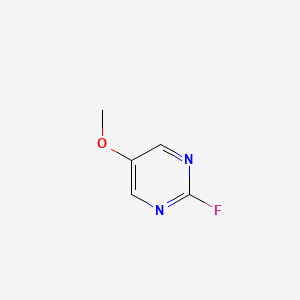
1-(2-fluoro-5-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoro-5-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FNO3 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-fluoro-5-nitrophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-fluoro-5-nitrophenyl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluoro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-fluoro-5-nitrophenyl)ethan-1-one.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(2-fluoro-5-nitrophenyl)ethan-1-one
Reduction: 1-(2-fluoro-5-aminophenyl)ethan-1-ol
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-fluoro-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-fluoro-5-nitrophenyl)ethan-1-one: This compound is similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-bromo-1-(5-fluoro-2-nitrophenyl)ethan-1-ol: This compound has a bromine atom instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
1-(2-fluoro-5-nitrophenyl)ethan-1-ol is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
150295-21-9 |
|---|---|
Formule moléculaire |
C8H8FNO3 |
Poids moléculaire |
185.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



